molecular formula C14H14O2 B6371074 5-(4-Methoxyphenyl)-3-methylphenol CAS No. 408312-74-3

5-(4-Methoxyphenyl)-3-methylphenol

Cat. No.: B6371074
CAS No.: 408312-74-3
M. Wt: 214.26 g/mol
InChI Key: KACYXPUYHOGBAY-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-methylphenol is a phenolic compound characterized by a methoxy-substituted phenyl group at the 5-position and a methyl group at the 3-position of the phenol core. The 4-methoxyphenyl group is a recurring pharmacophore in medicinal chemistry, contributing to enhanced solubility and binding interactions with biological targets .

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-7-12(9-13(15)8-10)11-3-5-14(16-2)6-4-11/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACYXPUYHOGBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683735
Record name 4'-Methoxy-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408312-74-3
Record name 4'-Methoxy-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-methylphenol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with methylmagnesium bromide (Grignard reagent) to form the corresponding alcohol, which is then oxidized to the desired phenol. Another approach involves the methylation of 5-(4-hydroxyphenyl)-3-methylphenol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of 5-(4-Methoxyphenyl)-3-methylphenol typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-methylphenol involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as lipoxygenases, by binding to their active sites and preventing substrate binding. This inhibition can lead to reduced production of inflammatory mediators and other bioactive compounds .

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxyphenyl moiety is critical for binding to enzymes like ALOX15 and cholinesterases, as seen in triazole derivatives .
  • Methyl groups at the 3-position (as in 5-(4-Methoxyphenyl)-3-methylphenol) may enhance steric hindrance, affecting substrate selectivity in enzyme inhibition compared to bulkier substituents (e.g., phenyl groups in triazoles) .

Enzyme Inhibition

  • ALOX15 Inhibition: Compound 1 (5-(4-Methoxyphenyl)-1H-indole derivative): IC₅₀(LA) = 0.032 μM; high selectivity for linoleic acid (LA) over arachidonic acid (AA) . Compound 3 (imidazole derivative): IC₅₀(LA) = 0.010 μM; weaker inhibition compared to indole analogs due to altered enzyme-inhibitor interactions .

Antimicrobial and Anticancer Activity

  • Triazole-thiols (HAS-D1 to HAS-D6) : Exhibit antimicrobial activity against Gram-positive bacteria, with MIC values ranging from 4–32 µg/mL .
  • Oxadiazole-thiol derivatives : Demonstrated cytotoxicity against PANC-1 (IC₅₀: 4.6 μM) and HepG2 (IC₅₀: 2.2 μM) cell lines, outperforming 5-FU in some cases .

Physicochemical Properties

Property 5-(4-Methoxyphenyl)-3-methylphenol (Predicted) 3-(4-Methoxyphenyl)-2-methyl-5-phenylphenol 5-(3-Fluoro-4-methylphenyl)-3-methylphenol
Molecular Weight (g/mol) ~216 (estimated) 354.4 216.25
Solubility Moderate (due to methoxy group) Low (oil form) Moderate (fluorine enhances lipophilicity)
Melting Point Not reported Not reported (oil) Not reported

Research Implications and Gaps

  • Structural Optimization : Substitution at the 5-position with electron-donating groups (e.g., methoxy) enhances enzyme binding, while methyl groups at the 3-position balance steric effects .
  • Unanswered Questions: Direct experimental data on 5-(4-Methoxyphenyl)-3-methylphenol’s bioactivity and stability are lacking. Comparative studies with fluorinated or chlorinated analogs could reveal structure-activity relationships.

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